molecular formula C16H23NO2 B8630835 N-allyl-N-phenethylcarbamic acid tert-butyl ester

N-allyl-N-phenethylcarbamic acid tert-butyl ester

Cat. No.: B8630835
M. Wt: 261.36 g/mol
InChI Key: ADORZBHHPGZHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-phenethylcarbamic acid tert-butyl ester is a chemical compound known for its use as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in a molecule to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful due to its stability under a variety of reaction conditions and its ease of removal when protection is no longer needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl-phenethyl-carbamic acid tert-butyl ester typically involves the reaction of allyl alcohol with phenethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting product is then treated with tert-butyl chloroformate to form the final ester.

Industrial Production Methods

In an industrial setting, the production of allyl-phenethyl-carbamic acid tert-butyl ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-phenethylcarbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to an aldehyde.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

N-allyl-N-phenethylcarbamic acid tert-butyl ester is widely used in scientific research due to its versatility as a protecting group. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules by protecting reactive sites.

    Biology: Employed in the modification of biomolecules to study their function and interactions.

    Medicine: Utilized in the development of pharmaceuticals to protect functional groups during drug synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which allyl-phenethyl-carbamic acid tert-butyl ester exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the reactive site from unwanted reactions. The protecting group can be removed under mild acidic or basic conditions, restoring the original functionality of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Ethyl carbamate
  • Methyl carbamate

Uniqueness

N-allyl-N-phenethylcarbamic acid tert-butyl ester is unique due to its combination of stability and ease of removal. Unlike benzyl carbamate, which requires harsh conditions for removal, allyl-phenethyl-carbamic acid tert-butyl ester can be removed under milder conditions, making it more versatile for use in complex synthetic sequences.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl N-(2-phenylethyl)-N-prop-2-enylcarbamate

InChI

InChI=1S/C16H23NO2/c1-5-12-17(15(18)19-16(2,3)4)13-11-14-9-7-6-8-10-14/h5-10H,1,11-13H2,2-4H3

InChI Key

ADORZBHHPGZHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine N-t-butoxycarbonyl-2-phenyl-ethylamine (22.1 g, 100 mmol) and THF (100 mL) under an inert atmosphere. Cool to 0° C. in an ice-bath. Add portionwise sodium hydride (0.206 g, 110 mmol) and allow to stir until hydrogen evolution ceases. Add allyl bromide (9.50 mL, 110 mmol) and warm to ambient temperature. Cool again to 0° C. in an ice-bath. Add sodium hydride (0.92 g, 40 mmol) and allow to stir until hydrogen evolution ceases. Add allyl bromide (3.0 mL, 35.0 mmol) and heat to reflux for 18 hours. Cool to ambient temperature. Add a saturated aqueous solution of ammonium chloride (200 mL) and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and evaporate in vacuo. Chromatograph eluting sequentially with hexane and 10% ethyl acetate/hexane to give the title compound.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
0.206 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Quantity
0.92 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
100 mL
Type
solvent
Reaction Step Nine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.